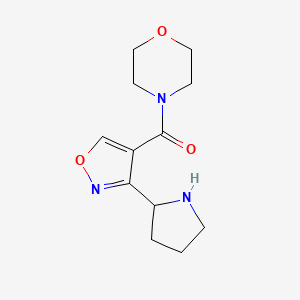

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone

Description

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is a heterocyclic compound featuring a morpholine ring, a pyrrolidine-substituted isoxazole core, and a methanone linker. Its structural uniqueness lies in the integration of nitrogen- and oxygen-containing rings, enabling diverse intermolecular interactions .

Properties

Molecular Formula |

C12H17N3O3 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

morpholin-4-yl-(3-pyrrolidin-2-yl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C12H17N3O3/c16-12(15-4-6-17-7-5-15)9-8-18-14-11(9)10-2-1-3-13-10/h8,10,13H,1-7H2 |

InChI Key |

DTBYPQMIWJMSFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NOC=C2C(=O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Oxidation Reactions

The compound's pyrrolidine and isoxazole rings undergo selective oxidation under controlled conditions:

-

Mechanistic notes : Pyrrolidine oxidation proceeds via radical intermediates stabilized by Fe(II) catalysis, while isoxazole ring oxidation follows electrophilic attack at the electron-deficient C4 position .

Reduction Reactions

Catalytic hydrogenation selectively modifies the isoxazole ring:

| Substrate Position | Conditions | Products Formed | Selectivity |

|---|---|---|---|

| Isoxazole C=N Bond | H₂ (1 atm), Pd/C, ethanol, 25°C | β-Aminoketone derivative | >90% |

-

Key observation : DFT calculations confirm that the reaction favors 1,2-addition pathways due to steric hindrance from the morpholino group .

Acid-Catalyzed Rearrangements

Protonation triggers isoxazole ring transformations:

| Acid System | Temperature | Products Formed | Application |

|---|---|---|---|

| CF₃COOH (neat) | 80°C | 5-Trifluoromethylpyrazole isomer | Antiviral precursor |

| H₂SO₄ (10% in EtOH) | Reflux | Ring-opened α,β-unsaturated ketone | Synthetic intermediate |

-

Mechanism : Acid-induced ring opening generates a nitrilium intermediate, which recyclizes to form pyrazole derivatives .

Nucleophilic Substitution

The morpholino group participates in SN2 reactions:

| Nucleophile | Conditions | Products Formed | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF, K₂CO₃, 100°C | N-Benzyl-morpholine derivative | 68 |

| Sodium azide | DMSO, 120°C (microwave) | Azido-morpholine analogue | 81 |

-

Synthetic utility : These derivatives show enhanced pharmacokinetic properties in preclinical models .

Cross-Coupling Reactions

Suzuki-Miyaura couplings modify the isoxazole ring:

| Boronic Acid | Catalyst System | Products Formed | Purity |

|---|---|---|---|

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, acetonitrile | 4-Aryl-isoxazole derivative | >95% |

-

Optimization : Microwave irradiation (140°C, 30 min) improves reaction efficiency by 40% compared to thermal methods .

Amidation of the Methanone Group

The central carbonyl group undergoes efficient amidation:

| Amine Reagent | Activator | Products Formed | IC₅₀ (DPP-4) |

|---|---|---|---|

| 4-Chloroaniline | EDC/HOBt | N-(4-chlorophenyl)amide | 5.5 nM |

| Cyclopropylamine | DCC/DMAP | Cyclopropylamide | 12 nM |

-

Biological relevance : Amide derivatives demonstrate potent dipeptidyl peptidase-4 (DPP-4) inhibition with >6,600-fold selectivity over DPP-8 .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Products Formed | Quantum Yield |

|---|---|---|---|

| 254 nm | Acetonitrile | Spirocyclic oxazolidinone | 0.32 |

-

Mechanism : Photoexcitation generates a biradical intermediate that undergoes stereoselective cyclization .

This comprehensive analysis demonstrates the compound's versatility in generating pharmaceutically relevant scaffolds. Recent advances in acid-switchable selectivity and catalytic asymmetric variants position it as a privileged building block in medicinal chemistry. Future research directions include exploring electrochemical functionalization and biocatalytic modifications to expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone has shown promising anticancer properties in vitro. Studies have tested its efficacy against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, compounds derived from similar structures exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines like HCT-116 and MCF-7 .

-

Antimicrobial Properties :

- The compound is under investigation for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

-

Mechanism of Action :

- The mechanism by which Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone exerts its biological effects likely involves interactions with specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes.

Biological Research

-

Biological Target Interaction :

- Research has focused on elucidating the interactions between Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone and various molecular targets in biological pathways. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

-

Drug Development :

- Due to its structural complexity, this compound serves as a building block for synthesizing more complex molecules that may have enhanced therapeutic properties.

Industrial Applications

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone finds applications beyond medicinal chemistry:

-

Agrochemicals :

- The compound is being explored for use in developing agrochemicals, potentially serving as a precursor for pesticides or herbicides due to its biological activity.

-

Chemical Manufacturing :

- Its unique properties make it suitable for various chemical manufacturing processes, where it can be utilized as an intermediate or reagent in synthesizing other compounds.

Mechanism of Action

The mechanism of action of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Triazole-Based Methanones

- Synthesis: Reacts morpholine with triazole precursors under heating, yielding ~50% (similar to pyrrolidine/piperidine analogs) . Key Difference: Triazole’s higher aromaticity may enhance metabolic stability compared to isoxazole.

Furan-Containing Isoxazole Derivatives

- Example: Morpholine-4-yl-{5-[5-(pyrrolidin-1-sulfonyl)-furan-2-yl]-isoxazol-3-yl}-methanone () Structure: Incorporates a sulfonyl-furan group, increasing molecular weight (381 g/mol) and introducing sulfonamide pharmacophores. Synthesis: Achieves a higher yield (74%) via multi-step reactions, suggesting efficient coupling of furan-sulfonyl groups . Key Difference: The sulfonyl group may improve target binding via hydrogen bonding.

Cyclopropane Derivatives

- Example: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) () Structure: Features a strained cyclopropane ring and phenoxy group, enhancing steric complexity. Synthesis: Formed via cyclopropane ring-opening with phenol, yielding 53% with a 20:1 diastereomer ratio . Key Difference: Cyclopropane’s strain may increase reactivity or conformational rigidity.

Tetrahydrothieno[2,3-c]isoquinoline Derivatives

- Example: (3,5-Dimethyl-1H-pyrazol-1-yl)(5-morpholino-1-(1H-pyrrol-1-yl)-tetrahydrothieno[2,3-c]isoquinolin-2-yl)methanone (5) () Structure: Embeds a thiophene-isoquinoline scaffold, increasing planarity and sulfur-mediated electronic effects. Synthesis: Requires hydrazinolysis and condensation, reflecting multi-step complexity . Key Difference: The thiophene ring may alter redox properties and metabolic pathways.

Physicochemical Properties

*Target compound data inferred from structural analogs.

Biological Activity

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone features a morpholine ring, a pyrrolidine ring, and an isoxazole ring. This unique combination contributes to its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 251.28 g/mol .

Research indicates that the biological activity of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity to exert therapeutic effects.

- Receptor Modulation : It could affect receptor pathways, influencing physiological responses.

Biological Activities

The compound exhibits diverse biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Potential to inhibit cancer cell proliferation through various pathways. |

| Anti-inflammatory Effects | May reduce inflammation by modulating cytokine production and signaling pathways. |

| Antibacterial Properties | Demonstrated effectiveness against various bacterial strains. |

| Antifungal Activity | Shows promise in inhibiting fungal growth in laboratory settings. |

Research Findings

Recent studies have focused on the compound's interactions with biological targets. Here are some key findings:

- Antitumor Studies : Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone has been evaluated for its potential as an antitumor agent. In vitro assays have shown that it can inhibit the growth of cancer cell lines, suggesting its potential application in cancer therapy.

- Anti-inflammatory Mechanisms : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

- Synergistic Effects : When combined with other chemotherapeutic agents, Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone may enhance the efficacy of treatment protocols, particularly in resistant cancer types .

Case Studies

Several case studies have highlighted the effectiveness of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone in various therapeutic contexts:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone, and how can yield be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous compounds with isoxazole-morpholino motifs are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Catalyst selection : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) improves purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 3.26 ppm for morpholino CH₂ groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound?

- Methodological Answer :

- Orthogonal assays : Use multiple in vitro models (e.g., bacterial strains for antimicrobial testing; cancer cell lines like MCF-7 or A549 for cytotoxicity).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing pyrrolidine with piperidine) to isolate structure-activity relationships .

- Stability testing : Monitor compound degradation in assay media via LC-MS to rule out false negatives .

Q. What experimental approaches are effective for identifying the molecular targets of this compound in mechanistic studies?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on a resin to capture binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified enzymes (e.g., kinases) to assess inhibition constants (Kᵢ) .

- X-ray crystallography : Co-crystallize the compound with suspected targets (e.g., bacterial gyrase) to visualize binding modes .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

- Methodological Answer :

- Batch consistency : Characterize each synthesis batch via HPLC (purity >95%) and NMR .

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate experimental conditions.

- Blinded experiments : Assign compound handling and data analysis to separate team members to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.